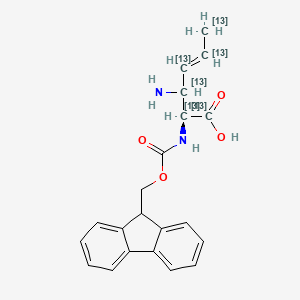
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carbon-13 Labeling: The hex-4-enoic acid backbone is labeled with carbon-13 isotopes through a series of reactions involving labeled precursors.
Coupling Reaction: The protected amino acid is coupled with the labeled hex-4-enoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted amino acids or peptides.
科学的研究の応用
Chemistry
In chemistry, this compound is used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 labeling allows for detailed nuclear magnetic resonance (NMR) spectroscopy analysis.
Biology
In biological research, it is used to study protein-ligand interactions and enzyme mechanisms. The labeled compound can be incorporated into proteins to trace metabolic pathways.
Medicine
In medicine, it is used in the development of diagnostic tools and therapeutic agents. The labeled peptides can be used in imaging techniques such as positron emission tomography (PET).
Industry
In the industrial sector, it is used in the production of labeled compounds for quality control and process optimization.
作用機序
The mechanism of action of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the labeled compound can be used to study molecular interactions and pathways.
類似化合物との比較
Similar Compounds
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid: Similar structure but without carbon-13 labeling.
(E,2S)-3-amino-2-(tert-butoxycarbonylamino)hex-4-enoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Similar structure but with a saturated hexanoic acid backbone.
Uniqueness
The uniqueness of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid lies in its carbon-13 labeling, which allows for advanced spectroscopic studies. This labeling provides detailed insights into molecular structures and interactions that are not possible with non-labeled compounds.
特性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
372.37 g/mol |
IUPAC名 |
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-7-18(22)19(20(24)25)23-21(26)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-11,17-19H,12,22H2,1H3,(H,23,26)(H,24,25)/b7-2+/t18?,19-/m0/s1/i1+1,2+1,7+1,18+1,19+1,20+1 |
InChIキー |
YQHYBQKRWAJQMP-JKTWHNLXSA-N |
異性体SMILES |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
正規SMILES |
CC=CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

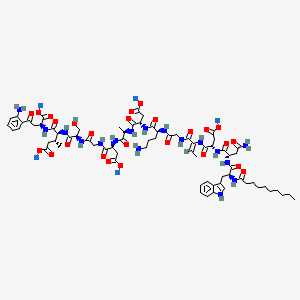
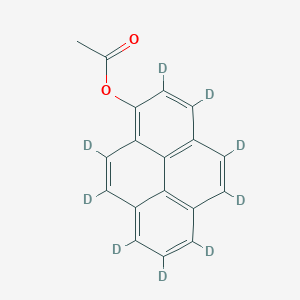
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
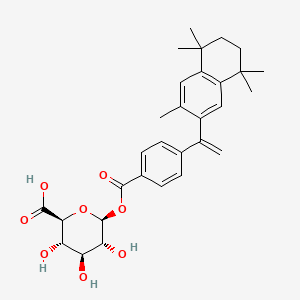
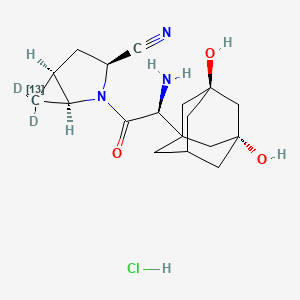
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
